2-Oleoyl-sn-glycero-3-phosphocholine

Nuclear Receptor Pharmacology Type 2 Diabetes PPARγ Agonism

Select 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) for its unique sn-2 oleoyl configuration, which confers full PPARγ agonism versus partial effects of saturated LPCs, and a specific membrane-ordering profile ideal for liposomal formulation. Its potent immunosuppressive signal (IC50 ~1-4 μM) with a wide non-cytolytic window is validated for T-cell studies. For HCC biomarker development, the LPC 18:1/FFA 20:5 ratio (AUC 0.980) requires this exact standard. Ensure isomeric purity for CYP2W1 positional specificity assays.

Molecular Formula C26H52NO7P
Molecular Weight 521.7 g/mol
CAS No. 22248-65-3
Cat. No. B138148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oleoyl-sn-glycero-3-phosphocholine
CAS22248-65-3
Synonyms2-Oleoyl-sn-glycero-3-phosphorylcholine;  (7R,17Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide; 
Molecular FormulaC26H52NO7P
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
InChIKeySULIDBRAXVDKBU-PTGWMXDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oleoyl-sn-glycero-3-phosphocholine (CAS 22248-65-3) for Research and Industrial Procurement: An Evidence-Based Baseline


2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1, CAS 22248-65-3) is a lysophosphatidylcholine (LPC) species, specifically a 2-acyl-sn-glycero-3-phosphocholine, characterized by a single oleoyl (18:1, cis) fatty acid chain attached to the sn-2 position of the glycerol backbone and a zwitterionic choline headgroup . It is an endogenous bioactive lipid mediator found in plasma and tissues, known to interact with specific G-protein coupled receptors like GPR119 and G2A, and to play roles in glucose-stimulated insulin secretion, inflammation, and membrane dynamics [1][2].

2-Oleoyl-sn-glycero-3-phosphocholine: Why Generic LPC or Saturated Analog Substitution is a Procurement Risk


Substitution of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) with other LPC species, such as LPC 16:0 or LPC 18:0, or with phosphatidylcholines like POPC, is not scientifically valid due to profound differences in receptor agonism profiles, membrane biophysical effects, and downstream signaling outcomes [1][2]. While LPCs share a common phosphocholine headgroup, the specific acyl chain—its length and unsaturation—dictates the molecule's interaction with specific targets like GPR119, PPARγ, and PPARδ, its ability to modulate membrane structure and fluidity, and its role in cellular processes like immunosuppression and vascular reactivity [3][4]. The data presented below quantify these critical differences, establishing that LPC 18:1 is a distinct entity with unique experimental and potential therapeutic properties that cannot be replicated by seemingly similar lipids.

2-Oleoyl-sn-glycero-3-phosphocholine: Direct Quantitative Evidence for Scientific and Industrial Differentiation


PPARγ Full Agonist Potential of LPC 18:1 vs. Partial Agonist Activity of Saturated LPCs

Computational modeling demonstrates that 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1, specifically the 'LPC18:1-2' binding mode) is predicted to act as a full agonist of PPARγ, whereas saturated LPC 16:0 and LPC 18:0, along with an alternative LPC 18:1 binding pose, are predicted to be partial agonists [1][2]. This is a key differentiator in nuclear receptor pharmacology where full versus partial agonism leads to distinct transcriptional outcomes.

Nuclear Receptor Pharmacology Type 2 Diabetes PPARγ Agonism

Differential Immunosuppressive Potency: LPC 18:1 vs. Other Lysophospholipids

In a direct comparison, 1-oleoyl-sn-glycero-3-phosphocholine (18:1aLPC) exhibits potent immunosuppressive activity on T-cells, with an IC50 in the range of 1.2–4.3 μM, comparable to the most potent LPCs (16:0aLPC, 18:0aLPC) but distinct from other lysophospholipids with different headgroups [1]. This selectivity profile is crucial for studies investigating lipid-mediated immune modulation.

Immunology T-cell Biology Cytotoxicity Assays

Membrane Biophysical Divergence: LPC 18:1 vs. LPC 18:0 in Surface Order and Viscosity

In DODAB (dioctadecyldimethylammonium bromide) vesicles, the presence of a single cis double bond in LPC 18:1, compared to the fully saturated LPC 18:0, fundamentally alters its effect on membrane properties [1]. Specifically, in the fluid phase, LPC 18:1 increased surface order but did not affect viscosity at the membrane core, whereas LPC 18:0 had a different impact profile.

Membrane Biophysics Lipid Bilayer Drug Delivery

PPARδ Activation and Lipoprotection: LPC 18:1 vs. LPC 16:0 in Skeletal Muscle

Both LPC 16:0 and LPC 18:1 activate PPARδ in human skeletal muscle cells, but LPC 18:1 represents a distinct molecular species that constitutes a major portion of plasma LPC (approximately 60% combined with LPC 16:0) and mediates protective effects against lipotoxicity [1][2]. The PPARδ-dependent gene expression changes, including upregulation of ANGPTL4, PDK4, PLIN2, and CPT1A, are observed with 10 μM treatment of LPC 18:1, and this activation was blocked by PPARδ antagonists GSK0660 or GSK3787 [1].

Metabolic Disease Skeletal Muscle Biology PPARδ Signaling

Diagnostic Biomarker Performance: LPC 18:1/Fatty Acid Ratio for Hepatocellular Carcinoma (HCC)

A specific lipid ratio, LPC 18:1 / free fatty acid (FFA) 20:5, has been identified as a highly promising biomarker for hepatocellular carcinoma (HCC), demonstrating an area under the curve (AUC) of 0.980 in distinguishing cancer patients [1][2]. This performance is superior to other single lipid markers identified in the same study (e.g., PI 36:3 AUC=0.898, TAG 56:8 AUC=0.852), highlighting the unique diagnostic value of LPC 18:1 in combination with specific FFAs.

Clinical Diagnostics Oncology Lipidomics

Cytochrome P450 2W1 Substrate Specificity: Efficient Oxidation of 18:1 LPC vs. Free Fatty Acid

The orphan cytochrome P450 2W1 (CYP2W1) exhibits a marked preference for lysophospholipids over free fatty acids. Epoxidation and hydroxylation of 18:1 LPC by CYP2W1 are considerably more efficient than for C18:1 free fatty acid, and the enzyme also strongly prefers the sn-1 isomer of 18:1 LPC over the sn-2 isomer (2-Oleoyl-sn-glycero-3-phosphocholine) [1][2]. This establishes a clear structure-activity relationship for this lipid in the context of CYP2W1 metabolism.

Drug Metabolism Enzymology Lipid Oxidation

2-Oleoyl-sn-glycero-3-phosphocholine: Evidence-Driven Applications for Research and Industry


Nuclear Receptor Pharmacology: Differentiating PPARγ Full vs. Partial Agonism

Based on molecular dynamics evidence (Section 3, Evidence Item 1), researchers investigating PPARγ signaling should procure 2-Oleoyl-sn-glycero-3-phosphocholine to study full agonist mechanisms, as distinct from the partial agonist effects of saturated LPCs like LPC 16:0 and LPC 18:0. This application is critical for understanding nuanced transcriptional regulation in type 2 diabetes and metabolic disease research [1][2].

Immunology Research: Studying LPC-Mediated Immunosuppression with Defined Potency and Cytotoxicity

For studies on T-cell biology and lipid-mediated immune regulation, 2-Oleoyl-sn-glycero-3-phosphocholine provides a potent immunosuppressive signal (IC50 ~1-4 μM) with a wide therapeutic window against cytotoxicity (~40-50 μM), as established by direct comparative assays (Section 3, Evidence Item 2). This profile makes it a specific tool for dissecting non-cytolytic immunosuppressive pathways [3].

Liposomal Formulation and Membrane Biophysics: Tailoring Surface vs. Core Properties

Formulation scientists developing lipid-based drug delivery systems should select 2-Oleoyl-sn-glycero-3-phosphocholine over saturated LPCs (e.g., LPC 18:0) to achieve a specific biophysical effect: increased membrane surface order without altering core viscosity (Section 3, Evidence Item 3). This differential impact is a key design parameter for controlling the stability and release kinetics of liposomal formulations [4].

Clinical Diagnostics Development: Validating a High-Performance HCC Biomarker Panel

Clinical researchers and diagnostic developers focused on hepatocellular carcinoma (HCC) should procure high-purity 2-Oleoyl-sn-glycero-3-phosphocholine as an essential analytical standard. The LPC 18:1/FFA 20:5 ratio has demonstrated superior diagnostic performance (AUC=0.980) compared to other lipid markers (Section 3, Evidence Item 5), making it a priority target for LC-MS/MS assay development and validation in clinical lipidomics [5][6].

Enzymology of CYP2W1: Determining Positional Isomer Specificity

Enzymologists studying the orphan cytochrome P450 2W1 must use 2-Oleoyl-sn-glycero-3-phosphocholine (the sn-2 isomer) as a comparator to the preferred sn-1 isomer substrate to accurately define the enzyme's positional specificity (Section 3, Evidence Item 6). Procuring the correct isomer is essential for rigorous kinetic studies and for understanding CYP2W1's physiological role in lipid metabolism [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oleoyl-sn-glycero-3-phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.